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6-Hydroxy-2-naphthaldehyde
Overview
Description
6-Hydroxy-2-naphthaldehyde is an organic compound with the molecular formula C11H8O2. It is characterized by its pale gray to white crystalline powder appearance. This compound is known for its aromatic properties and is soluble in organic solvents such as ethanol and chloroform .
Mechanism of Action
Target of Action
6-Hydroxy-2-naphthaldehyde is primarily used in the synthesis of a mitochondrial-targeted pH fluorescent probe . This probe is used to visualize mitochondrial pH fluctuations in live cells .
Mode of Action
The compound interacts with its targets through a carbon-carbon double bond bridging . This interaction results in the formation of a pH fluorescent probe that exhibits remarkable pH-dependent behavior .
Biochemical Pathways
It is involved in the synthesis of a ph fluorescent probe that can detect changes in mitochondrial ph . This suggests that it may play a role in cellular processes that involve pH regulation within the mitochondria.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the action of this compound is the creation of a pH fluorescent probe that can be used to visualize mitochondrial pH fluctuations in live cells . This allows for the monitoring of pH changes within the mitochondria, which can be crucial in understanding cellular metabolism and function.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known that the compound should be stored at 4° C to maintain its stability . Additionally, it is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
Biochemical Analysis
Biochemical Properties
6-Hydroxy-2-naphthaldehyde plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with hydroxylamine to form oximes and with hydrazine to form hydrazones . These reactions are essential in organic synthesis and have implications in the development of fluorescent probes for biochemical assays. The compound’s interaction with enzymes and proteins is primarily through its aldehyde group, which can form Schiff bases with amino groups in proteins, leading to the formation of stable adducts. This interaction is significant in the study of enzyme mechanisms and protein modifications.
Cellular Effects
This compound has been shown to influence various cellular processes. It acts as a fluorescent probe for mitochondrial pH imaging, indicating its ability to target and accumulate in mitochondria . This targeting is crucial for studying mitochondrial function and dynamics. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through its interaction with mitochondrial proteins and enzymes. By modulating mitochondrial pH, this compound can affect cellular energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through its aldehyde and hydroxyl groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and protein function. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . This degradation can affect its efficacy in biochemical assays and its long-term impact on cellular function. Studies have shown that the compound retains its activity for several hours in vitro, making it suitable for short-term experiments.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound exhibits minimal toxicity and can be used to study its biochemical properties without adverse effects . At higher doses, it can induce oxidative stress and cellular damage, particularly in tissues with high metabolic activity. These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the degradation of polycyclic aromatic hydrocarbons (PAHs). It is a metabolite in the biodegradation of phenanthrene, where it is further transformed into other compounds through enzymatic reactions . The compound interacts with enzymes such as dioxygenases and dehydrogenases, which facilitate its conversion into less toxic metabolites. This involvement in metabolic pathways underscores its significance in environmental biochemistry and toxicology.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments such as mitochondria. This selective localization is essential for its function as a mitochondrial probe.
Subcellular Localization
This compound is primarily localized in the mitochondria, where it exerts its biochemical effects . The compound’s subcellular localization is directed by its structural properties, including its ability to form hydrogen bonds and interact with mitochondrial proteins. This localization is crucial for its role in studying mitochondrial function and dynamics. Additionally, the compound may undergo post-translational modifications that further influence its activity and targeting within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for 6-Hydroxy-2-naphthaldehyde involves the following steps :
Bromination: Beta-naphthol reacts with bromine to form 1,6-dibromo-2-naphthol.
Reduction: 1,6-dibromo-2-naphthol is reduced to 6-bromo-2-naphthol.
Methylation: 6-bromo-2-naphthol undergoes methylation to form 6-bromo-2-naphthyl methyl ether.
Grignard Reaction: 6-bromo-2-naphthyl methyl ether reacts with magnesium to form a Grignard reagent, which then reacts with N,N-dimethyl formamide to produce 6-methoxy-2-naphthaldehyde.
Demethylation: 6-methoxy-2-naphthaldehyde is demethylated using lithium chloride in a high boiling point aprotic polar solvent to yield this compound.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is advantageous due to its simplicity, low cost, and high yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives
Scientific Research Applications
Fluorescent Probes
One of the most significant applications of 6-hydroxy-2-naphthaldehyde is in the development of fluorescent probes. For instance, a mitochondrial-targeted pH fluorescent probe was synthesized using this compound, demonstrating a large Stokes shift of 196 nm and effective mitochondrial pH visualization in live cells . This application highlights its utility in biological imaging and cellular studies.
Fluorescent Probe | Stokes Shift (nm) | pKa Value | Application |
---|---|---|---|
Mitochondrial probe | 196 | 8.85 ± 0.04 | Live cell imaging |
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. For example, it has been utilized to create imine-zwitterion compounds that exhibit diverse pharmacological properties, including anti-carbonic anhydrase activity . These modifications can enhance the therapeutic efficacy of existing drugs.
Compound Type | Biological Activity | Method of Synthesis |
---|---|---|
Imine-zwitterion products | Anti-carbonic anhydrase | Condensation with primary amines |
Material Science
The compound is also significant in material science for developing new materials with specific optical properties. Research has shown that derivatives can be linked with aggregation-induced emission (AIE) materials, leading to novel fluorophores with unique photophysical properties . This application is particularly relevant in creating advanced sensors and imaging agents.
Case Study 1: Mitochondrial Imaging
In a study published in The Analyst, researchers synthesized a fluorescent probe using this compound that successfully targeted mitochondria in HepG2 cells. The probe's ability to visualize pH fluctuations within mitochondria underscores its potential for studying cellular metabolism and related diseases .
Case Study 2: Drug Development
A recent investigation into the modification of existing drugs using this compound resulted in the creation of zwitterionic compounds that showed promising results against various biological targets. The study utilized single-crystal X-ray diffraction to confirm the structures of these compounds, providing insights into their stability and interactions .
Comparison with Similar Compounds
- 2-Hydroxy-1-naphthaldehyde
- 4-Hydroxy-1-naphthaldehyde
- 6-Methoxy-2-naphthaldehyde
- 6-Cyano-2-naphthol
Comparison: 6-Hydroxy-2-naphthaldehyde is unique due to its specific hydroxyl and aldehyde group positions, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Hydroxy-1-naphthaldehyde and 4-Hydroxy-1-naphthaldehyde have different positions of the hydroxyl group, leading to variations in their chemical behavior and applications .
Biological Activity
6-Hydroxy-2-naphthaldehyde (C11H8O2) is an organic compound recognized for its unique chemical structure and significant biological activities. This compound serves as a crucial intermediate in various chemical reactions and has been investigated for its potential applications in biochemistry, medicine, and materials science. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and potential therapeutic applications.
This compound is characterized by its pale gray to white crystalline powder form. Its molecular structure features an aldehyde group and a hydroxyl group, which contribute to its reactivity and biological interactions. The compound is primarily utilized in the synthesis of fluorescent probes, particularly for mitochondrial imaging due to its ability to target and accumulate in mitochondria.
The biological activity of this compound can be attributed to several key mechanisms:
- Fluorescent Probe Development : It is used in the synthesis of mitochondrial-targeted pH fluorescent probes that allow for visualization of mitochondrial pH changes in live cells. The compound interacts with cellular components through covalent bonding facilitated by its aldehyde group, leading to enzyme inhibition or activation.
- Oxime and Hydrazone Formation : this compound reacts with hydroxylamine to form oximes and with hydrazine to produce hydrazones, which are significant in various biochemical pathways.
- Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress by neutralizing free radicals .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Activity : Research has shown that this compound derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. These findings suggest potential applications in developing new antimicrobial agents .
- Antioxidant Studies : A study evaluating the antioxidant capacity of various naphthalene derivatives indicated that this compound possesses notable antioxidant properties, which could be harnessed for therapeutic purposes in conditions associated with oxidative stress .
- Mitochondrial Imaging : The compound has been effectively used as a fluorescent probe to assess mitochondrial function. Its ability to visualize pH fluctuations within mitochondria provides insights into cellular metabolism and energy production processes .
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption allows for effective delivery within biological systems.
- Blood-Brain Barrier Permeability : The compound is capable of crossing the blood-brain barrier, expanding its potential therapeutic applications in neurological disorders.
Properties
IUPAC Name |
6-hydroxynaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNJOJHKYNLIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377308 | |
Record name | 6-Hydroxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78119-82-1 | |
Record name | 6-Hydroxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Hydroxy-2-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 6-Hydroxy-2-naphthaldehyde utilized in the development of fluorescent probes?
A: this compound serves as a key building block in constructing fluorescent probes for detecting specific analytes. For instance, it can be chemically modified to create probes that exhibit fluorescence changes upon interaction with target molecules like sulfite [] or changes in pH []. The hydroxyl group and aldehyde group present in its structure allow for various chemical modifications, making it versatile for designing probes with desired properties.
Q2: Can you provide an example of how the structure of a this compound-based probe relates to its function?
A: In the development of a near-infrared fluorescent probe for sulfite detection (NIR-BN), this compound was conjugated with a benzopyrylium moiety []. This specific conjugation was crucial for achieving near-infrared emission at 680 nm, making the probe suitable for in vivo imaging. This highlights how structural modifications of this compound directly impact the probe's spectral properties and potential applications.
Q3: Beyond fluorescent probes, are there other applications of this compound in chemical synthesis?
A: Yes, this compound is a valuable starting material in organic synthesis. A notable example is its use in the synthesis of Nafamostat mesylate, a drug with anticoagulant and anti-inflammatory properties []. The synthesis leverages the reactivity of both the aldehyde and hydroxyl groups of this compound to introduce new functionalities and build the target molecule step-by-step.
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